Adriforant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Adriforant, also known by its chemical identifiers PF-3893787 and ZPL-389, is a small molecule drug that functions as a functional antagonist of the histamine receptor 4. This compound has garnered attention primarily for its potential therapeutic applications in the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by intense itching and inflammation. Adriforant's mechanism involves the inhibition of histamine receptor 4, which plays a significant role in mediating the itch and inflammatory responses associated with this condition .

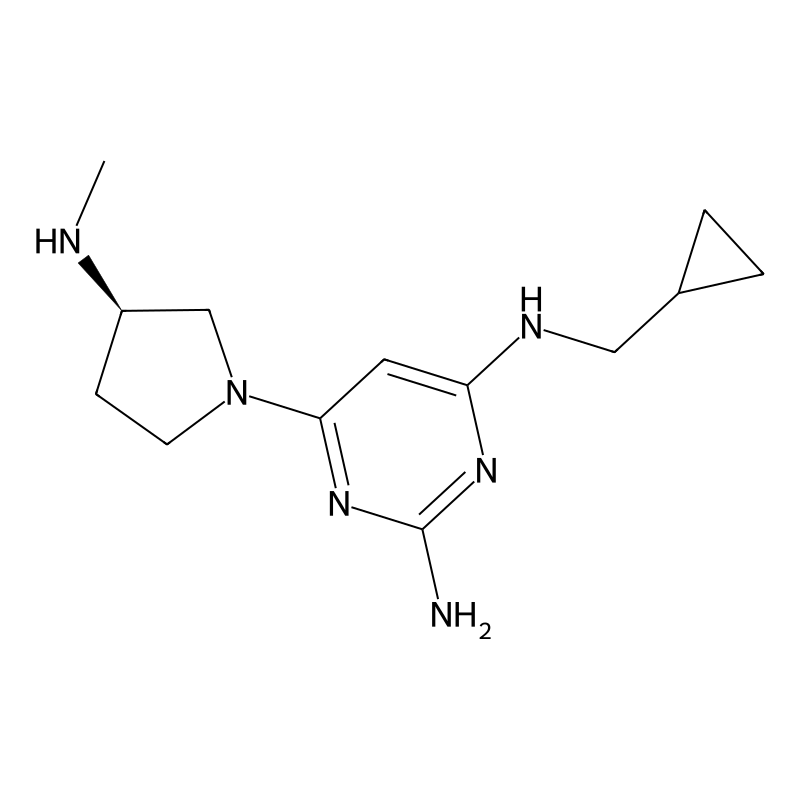

The molecular formula of adriforant is C₁₃H₂₂N₆, and its CAS Registry Number is 943057-12-3. The compound has been investigated in various clinical trials, notably reaching Phase 2 before being discontinued due to unmet efficacy endpoints in human subjects despite promising results in preclinical models .

Adriforant acts primarily through competitive antagonism at the histamine receptor 4. In biochemical assays, it has been shown to inhibit histamine-induced signaling pathways, including:

- ERK phosphorylation: Adriforant reduces extracellular signal-regulated kinase (ERK) phosphorylation, which is crucial in many cellular processes including proliferation and differentiation.

- Calcium flux: The compound normalizes histamine-induced calcium flux in neurons, which is essential for neurotransmission and cellular signaling.

These actions suggest that adriforant effectively disrupts the signaling cascade initiated by histamine binding to its receptor, thereby mitigating its effects on itch and inflammation .

Adriforant exhibits significant biological activity as an antagonist of the histamine receptor 4. In preclinical studies using murine models, it has demonstrated:

- Reduction of itch: Administration of adriforant significantly alleviates acute histamine-induced itch responses.

- Anti-inflammatory effects: It has been shown to ameliorate skin inflammation in models of atopic dermatitis, particularly in the MC903 model, which mimics the chronic inflammation seen in human patients .

Despite these findings, clinical trials have indicated that the benefits observed in animal models do not fully translate to human patients with atopic dermatitis .

The synthesis of adriforant involves multiple steps typical of small molecule drug development. While specific proprietary methods are not publicly disclosed, general synthetic approaches for similar compounds often include:

- Formation of key intermediates: This may involve reactions such as amide bond formation or alkylation.

- Purification: Techniques such as crystallization or chromatography are typically employed to isolate pure compounds.

- Characterization: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.

These methods ensure that adriforant meets the necessary standards for pharmaceutical applications .

Adriforant's primary application lies within dermatology, specifically for treating conditions such as:

- Atopic dermatitis: Its role as a histamine receptor 4 antagonist positions it as a potential therapeutic agent for managing itch and inflammation associated with this condition.

- Other pruritic conditions: Given its mechanism of action, there is potential for broader applications in other inflammatory skin diseases characterized by similar pathophysiological mechanisms.

Although its clinical development has faced challenges, ongoing research may uncover additional therapeutic uses for adriforant or related compounds .

Interaction studies involving adriforant focus on its effects on various biological systems:

- Histamine signaling pathways: Research indicates that adriforant can modulate pathways activated by histamine, particularly in mast cells and neurons.

- Combination therapies: Studies suggest that combining adriforant with other antihistamines may enhance therapeutic outcomes in managing pruritus and inflammation .

These interactions highlight the importance of understanding drug combinations and their potential synergistic effects.

Adriforant belongs to a class of drugs known as histamine receptor 4 antagonists. Here are some similar compounds along with a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Toreforant | Histamine receptor 4 antagonist | Rheumatoid arthritis | Demonstrated efficacy in joint inflammation |

| JNJ 39758979 | Histamine receptor 4 antagonist | Atopic dermatitis | Effective in reducing pruritus in clinical studies |

| PF-04418948 | Histamine receptor 4 antagonist | Allergic rhinitis | Potent anti-inflammatory properties |

Adriforant is unique among these compounds due to its specific focus on atopic dermatitis and its distinct pharmacological profile that includes both anti-itch and anti-inflammatory effects observed primarily in preclinical models .

The design of Adriforant was driven by the recognition of the histamine H4 receptor as a promising therapeutic target for inflammatory and allergic conditions, particularly atopic dermatitis [4] [6] [7]. The H4 receptor, discovered in 2000, is primarily expressed on immune cells including eosinophils, neutrophils, T-cells, mast cells, and basophils, making it an attractive target for conditions characterized by immune dysregulation [8] [7] [9].

The medicinal chemistry approach for Adriforant development was founded on several key design principles. The compound needed to demonstrate high selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3) to minimize off-target effects [4] [10]. The design strategy incorporated structural features that would enable effective binding to two critical negatively charged residues in the H4 receptor binding pocket: aspartic acid at position 3.32 (D3.32) and glutamic acid at position 5.46 (E5.46) [8]. These interactions are crucial for high-affinity ligand binding, with most effective H4 receptor antagonists possessing at least one, and preferably two, positively charged groups to complement these anionic binding sites [8].

The structure-activity relationship studies revealed that the presence of complementary interactions with residues D3.32, E5.46, and threonine at position 6.55 (T6.55) were essential for receptor activation, with T6.55 playing a differentiating role in ligand binding and receptor activation [8]. The final Adriforant structure incorporates a triaminopyrimidine core with a 3-methylaminopyrrolidin-1-yl substituent at the 6-position and a cyclopropylmethyl group at the 2,4-diamine positions, optimizing these critical molecular interactions [1] [4].

Synthetic Pathways and Optimization

The synthetic route to Adriforant follows established principles of pyrimidine chemistry, utilizing sequential nucleophilic aromatic substitution reactions to install the required substituents [11] [12]. The synthesis begins with 2,4,6-trichloropyrimidine as the key starting material, which provides multiple reactive sites for selective substitution reactions [12].

The synthetic pathway involves several critical steps. Initial substitution at the 4-position is achieved through treatment with an appropriate aliphatic amine at low temperature, typically 0°C, yielding the 4-aminopyrimidine intermediate in 75-85% yield [12]. The second amino substitution at the 2-position is accomplished by treating the intermediate with an arylamine in the presence of diisopropylethylamine in refluxing n-butanol for 1-4 days, or alternatively under microwave conditions at 160°C to reduce reaction time while achieving 85-95% yield [12].

For Adriforant specifically, the synthetic optimization focused on incorporating the (3R)-3-methylaminopyrrolidine moiety at the 6-position of the pyrimidine ring. This required careful control of stereochemistry to ensure the correct enantiomer was obtained, as indicated by the compound's systematic name N-(cyclopropylmethyl)-6-[(3R)-3-methylaminopyrrolidin-1-yl]pyrimidine-2,4-diamine [13].

The synthetic challenges were addressed through systematic optimization of reaction conditions, including temperature control, choice of base, and reaction time. Microwave-assisted synthesis proved particularly valuable for reducing reaction times from days to hours while maintaining excellent yields [12].

Key Intermediate Compounds

The synthesis of Adriforant involves several critical intermediate compounds that serve as key building blocks in the overall synthetic strategy. The primary intermediate is 2,4,6-trichloropyrimidine, which serves as the electrophilic aromatic substrate for sequential nucleophilic substitution reactions [12]. This compound provides the necessary reactivity pattern for selective introduction of different amine substituents at specific positions.

The first key intermediate formed is 4-amino-2,6-dichloropyrimidine, generated through selective substitution at the 4-position with an aliphatic amine [12]. This intermediate retains two reactive chlorine atoms that allow for further functionalization while providing the initial amino group required for the final structure.

The second critical intermediate is the 2,4-diamino-6-chloropyrimidine derivative, formed after installation of the second amino group at the 2-position [12]. This intermediate represents a crucial branch point in the synthesis, as the remaining 6-position chlorine provides the site for introduction of the complex (3R)-3-methylaminopyrrolidine substituent that defines Adriforant's unique pharmacological profile.

The (3R)-3-methylaminopyrrolidine fragment itself represents a key chiral intermediate that must be prepared with high enantiomeric purity to ensure the final product's biological activity [4]. The stereochemical integrity of this intermediate is critical, as the R-configuration is essential for optimal receptor binding and selectivity.

Additional intermediate compounds include various protected forms of the triaminopyrimidine core, which may be required during synthesis to prevent unwanted side reactions during specific transformation steps [11]. These protecting group strategies are particularly important when dealing with multiple reactive amino groups that could interfere with selective functionalization.

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of Adriforant presents several significant challenges typical of complex pharmaceutical manufacturing [14] [15]. Process chemistry optimization becomes critical to ensure safe, cost-effective, and environmentally sustainable production at commercial scale [14].

One of the primary scalability challenges involves the management of multiple nucleophilic aromatic substitution reactions in sequence [14]. Each substitution step requires careful control of temperature, reaction time, and stoichiometry to maintain selectivity and yield. At industrial scale, heat management becomes particularly critical, as these reactions can be highly exothermic and may require specialized cooling systems to prevent runaway reactions [15].

The incorporation of the chiral (3R)-3-methylaminopyrrolidine fragment presents additional complexity for large-scale production. Maintaining stereochemical purity throughout the synthesis requires robust analytical methods and process controls [15]. The use of chiral starting materials or asymmetric synthesis methods may be necessary to achieve the required enantiomeric excess at commercial scale.

Solvent selection and recovery represent significant considerations for industrial production [14]. The synthetic route involves multiple reaction steps that may require different solvent systems, leading to challenges in solvent recovery and recycling. Environmental regulations and cost considerations drive the need for "green" chemistry approaches that minimize waste generation and solvent consumption [14].

Quality control and analytical challenges become more complex at production scale, requiring development of robust analytical methods for in-process monitoring and final product specification [15]. The presence of multiple amino groups and the potential for formation of related impurities necessitates sophisticated analytical techniques to ensure product quality and consistency.

Manufacturing equipment design must accommodate the specific requirements of pyrimidine chemistry, including the need for inert atmosphere conditions during certain reaction steps and the handling of potentially hazardous reagents [15]. The sequential nature of the synthesis requires careful consideration of equipment cleaning and changeover procedures to prevent cross-contamination between batches.

Cost optimization becomes paramount in industrial production, requiring evaluation of alternative synthetic routes that may offer improved economics [14]. This includes assessment of raw material costs, yield optimization, and reduction of processing steps while maintaining product quality and regulatory compliance.

The regulatory requirements for pharmaceutical manufacturing add another layer of complexity, requiring extensive documentation, validation studies, and compliance with current Good Manufacturing Practice guidelines [15]. This includes stability studies, impurity profiling, and establishment of appropriate storage and handling conditions for both intermediates and final product.

Despite these challenges, the development of Adriforant ultimately reached clinical trial stages, indicating successful resolution of many scalability issues [16] [5]. However, the compound was eventually discontinued by Novartis in 2020 due to lack of efficacy in Phase II clinical trials, resulting in a significant financial impairment charge of $485 million [5]. This outcome highlights the inherent risks in pharmaceutical development, where successful chemistry and manufacturing may not guarantee clinical success.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Salcedo C, Pontes C, Merlos M. Is the H4 receptor a new drug target for

3: Mowbray CE, Bell AS, Clarke NP, Collins M, Jones RM, Lane CA, Liu WL, Newman